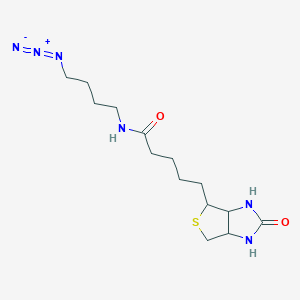

5-(Biotinamido)butyllazide

Beschreibung

5-(Biotinamido)pentylazide (CAS: 1349190-76-6) is a biotinylated reagent featuring a pentyl (5-carbon) spacer connecting a biotin moiety to an azide functional group. This compound is widely used in click chemistry applications, where its azide group reacts with alkyne-bearing molecules to form stable triazole linkages via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The biotin tag enables subsequent affinity-based detection or purification using streptavidin/avidin systems. Its structure ensures minimal steric hindrance while maintaining efficient binding to streptavidin, making it a critical tool in proteomics, nucleic acid labeling, and biomaterial functionalization .

Eigenschaften

IUPAC Name |

N-(4-azidobutyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O2S/c15-20-17-8-4-3-7-16-12(21)6-2-1-5-11-13-10(9-23-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSTWUOLSWCKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Biotinamido)butyllazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thienoimidazole ring, the introduction of the azido group, and the coupling of the pentanamide chain. Common reagents used in these reactions include azides, amides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Biotinamido)butyllazide undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-(Biotinamido)butyllazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioorthogonal reagent. The azido group can participate in click chemistry reactions, enabling the labeling and tracking of biomolecules in living systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to form stable conjugates with biomolecules makes it a candidate for drug delivery systems and targeted therapies.

Industry

In the industrial sector, this compound is explored for its applications in materials science. Its unique chemical properties can be harnessed to develop new materials with specific functionalities, such as improved conductivity or enhanced mechanical strength.

Wirkmechanismus

The mechanism of action of 5-(Biotinamido)butyllazide involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including bioconjugation and material synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Biotinylation Compounds

The following table summarizes key structural and functional differences between 5-(Biotinamido)pentylazide and related biotinylation reagents:

Structural and Functional Differences

Reactive Groups

- Azide (5-(Biotinamido)pentylazide) : Optimized for CuAAC click chemistry, enabling bioorthogonal labeling of alkyne-modified biomolecules .

- Amine (5-(Biotinamido)pentylamine) : Serves as a substrate for transglutaminases, which catalyze its incorporation into glutamine residues of proteins (e.g., osteopontin) for detection .

- NHS ester (Sulfo-NHS-SS-biotin): Reacts with lysine residues for non-specific protein labeling; the disulfide bond allows cleavage under reducing conditions .

Spacer Properties

- Pentyl vs.

Permeability and Solubility

- Sulfo-NHS-SS-biotin’s hydrophobicity restricts it to cell-surface protein labeling, as it cannot penetrate membranes .

- In contrast, smaller reagents like 5-(Biotinamido)pentylamine are membrane-permeable, enabling intracellular transglutaminase activity studies .

Biologische Aktivität

5-(Biotinamido)butyllazide is a biotinylated azide compound that has garnered interest in the field of chemical biology, particularly for its applications in bioconjugation and labeling techniques. This compound allows for the selective tagging of biomolecules, facilitating various biological studies and therapeutic applications. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 2034201-01-7

- Molecular Formula: C₁₃H₁₈N₄O₂S

- Molecular Weight: 286.37 g/mol

This compound functions primarily through its azide group, which can undergo click chemistry reactions, particularly with alkyne-containing molecules. This property is essential for:

- Bioconjugation: The azide can react with various biomolecules, enabling the attachment of biotin to proteins or other macromolecules.

- Labeling Techniques: The biotin moiety facilitates the detection and purification of labeled molecules via avidin or streptavidin interactions.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Cellular Uptake | Enhances cellular uptake of biotinylated compounds due to receptor-mediated endocytosis. |

| Protein Labeling | Enables specific labeling of proteins for visualization and tracking in cellular studies. |

| Therapeutic Potential | Investigated for potential applications in drug delivery systems and targeted therapies. |

Case Study 1: Protein Labeling

A study demonstrated the efficacy of this compound in labeling recombinant proteins. The researchers utilized this compound to biotinylate a target protein, which was then purified using streptavidin-coated beads. The results indicated a high yield and specificity in protein labeling, confirming its utility in biochemical assays.

Case Study 2: Targeted Drug Delivery

In another investigation, this compound was incorporated into a drug delivery system designed for targeted therapy in cancer treatment. The azide functionality allowed for conjugation with an anticancer drug via click chemistry, enhancing the specificity and reducing off-target effects. This approach demonstrated improved therapeutic efficacy in vitro compared to non-targeted delivery methods.

Comparative Analysis with Similar Compounds

| Compound Name | Functionality | Unique Features |

|---|---|---|

| Biotin | Essential vitamin; cofactor | Naturally occurring; involved in metabolism |

| Azidobenzene | Click chemistry precursor | Simple structure; used in various reactions |

| 5-(Amino)butylazide | Similar bioconjugation potential | Lacks biotin moiety; less specific |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.